

(Z)-4-Decenal CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-4-Decenal

Cat. No.: B1232446

[Get Quote](#)

An In-depth Technical Guide to (Z)-4-Decenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-4-Decenal, a significant unsaturated aldehyde. The information presented herein is intended to support research, development, and quality control activities. This document details its chemical and physical properties, provides insights into its synthesis and biological significance, and outlines experimental protocols for its analysis.

Core Chemical and Physical Properties

(Z)-4-Decenal, also known as **cis-4-Decenal**, is a monounsaturated fatty aldehyde with the chemical formula C₁₀H₁₈O.^[1] It is recognized for its potent citrus-like, aldehydic, and orange aroma.^[2]

Table 1: Physicochemical Properties of (Z)-4-Decenal

Property	Value	Reference
CAS Number	21662-09-9	[2]
Molecular Weight	154.25 g/mol	[1]
Appearance	Colorless to slightly yellow liquid	
Density	0.847 g/mL at 25 °C	[3]
Boiling Point	78-80 °C at 10 mmHg	[3]
Refractive Index	n _{20/D} 1.443	[3]
Flash Point	181 °F (82.8 °C)	[2]
Vapor Pressure	0.08 mmHg at 20 °C	[2]
Solubility	Insoluble in water; soluble in alcohol and most fixed oils.	

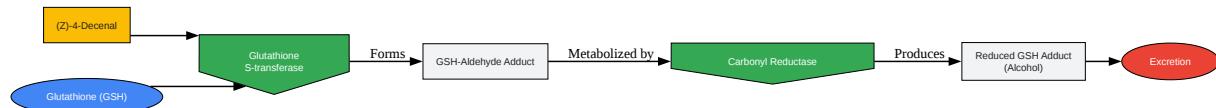
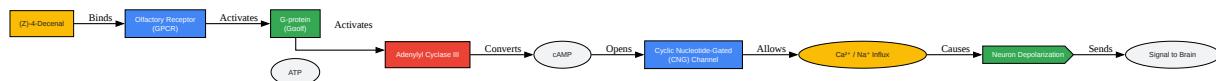
Synthesis of (Z)-4-Decenal

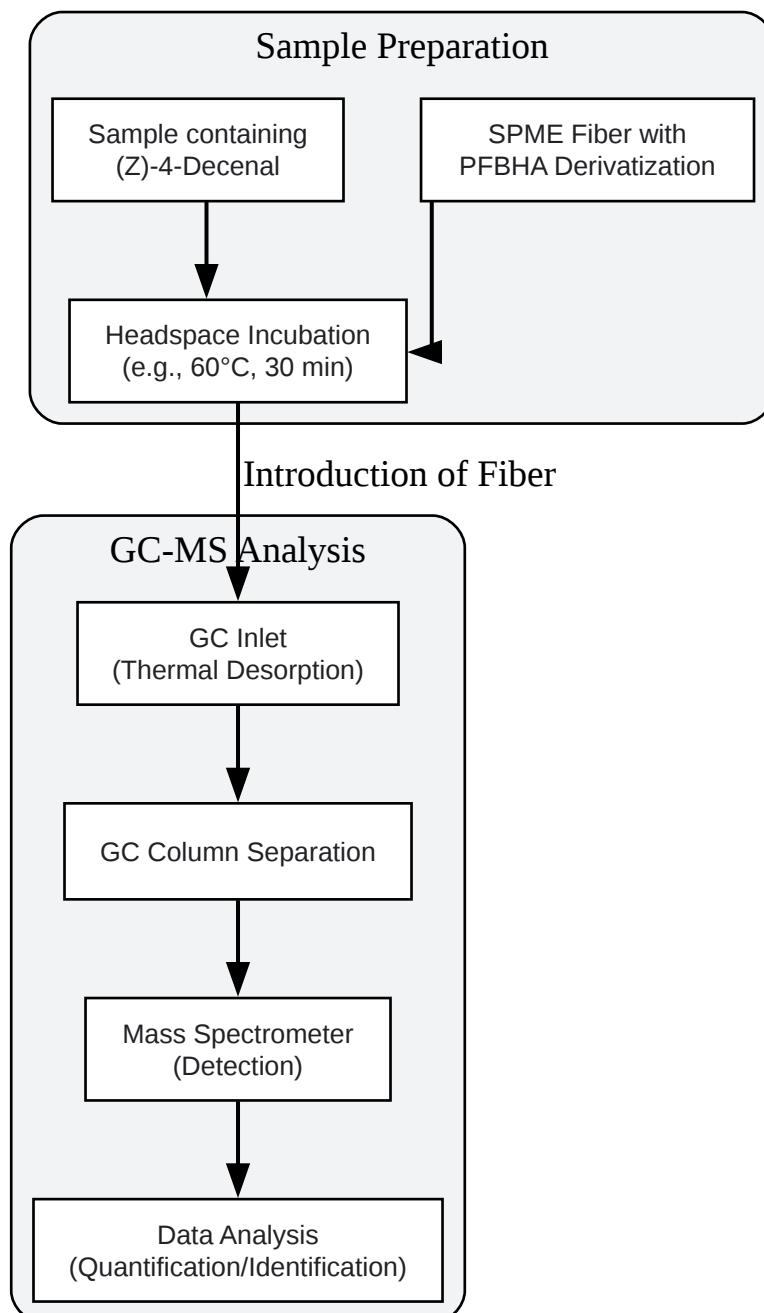
The synthesis of (Z)-4-Decenal can be achieved through various chemical routes. Common methods include the oxidation of the corresponding alcohol, (Z)-4-decen-1-ol, or through olefination reactions. While specific laboratory protocols may vary, a general synthetic approach is outlined below. One common strategy involves the stereoselective reduction of a corresponding alkyne to form the cis-alkene, followed by oxidation to the aldehyde.

Representative Experimental Protocol: Synthesis via Alkyne Semi-Hydrogenation and Oxidation

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

- Step 1: Synthesis of Dec-4-yn-1-ol. This intermediate can be prepared via the alkylation of a smaller alkyne with a suitable alkyl halide.



- Step 2: Stereoselective Semi-Hydrogenation. The Dec-4-yn-1-ol is subjected to a semi-hydrogenation reaction to yield (Z)-4-decen-1-ol. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used to achieve the desired cis-stereochemistry. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol or hexane. Progress is monitored by gas chromatography (GC) to prevent over-reduction to the saturated alcohol.
- Step 3: Oxidation to (Z)-4-Decenal. The (Z)-4-decen-1-ol is then oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation to the carboxylic acid. The reaction is performed in an appropriate solvent (e.g., dichloromethane) and the product is isolated and purified using standard techniques like column chromatography.


Biological Significance and Activity

(Z)-4-Decenal is a molecule of interest in various biological contexts, from sensory science to toxicology.

Olfactory Signaling

As a potent aroma compound, (Z)-4-Decenal interacts with olfactory receptors in the nasal epithelium. The binding of aldehydes like (Z)-4-Decenal to these G-protein coupled receptors (GPCRs) initiates a signaling cascade, leading to the perception of its characteristic scent.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy cis-4-Decenal | 21662-09-9 [smolecule.com]
- 2. (Z)-4-decenal, 21662-09-9 [thegoodsentscompany.com]
- 3. CN107011136A - A kind of synthetic method of anti-4 decenal - Google Patents [patents.google.com]
- 4. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Z)-4-Decenal CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232446#z-4-decenal-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

